molecular formula C29H34O10 B12773604 Isosatratoxin F CAS No. 73513-01-6

Isosatratoxin F

Cat. No.: B12773604
CAS No.: 73513-01-6
M. Wt: 542.6 g/mol
InChI Key: SJCPVUVBUQDGKN-RDSLEMPWSA-N
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Description

Isosatratoxin F is a macrocyclic trichothecene mycotoxin produced primarily by the fungus Stachybotrys chartarum, commonly associated with water-damaged buildings and agricultural materials . It belongs to a class of highly toxic secondary metabolites characterized by a tetracyclic sesquiterpene core with an epoxide group at C-12,13 and a macrocyclic ester ring system . This compound has been implicated in "sick building syndrome," where prolonged exposure to mold-contaminated environments correlates with respiratory and neurological symptoms .

Properties

CAS No.

73513-01-6

Molecular Formula

C29H34O10

Molecular Weight

542.6 g/mol

IUPAC Name

(7R,12R,14R,16S,17R,20Z,22Z)-24-acetyl-28-hydroxy-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione

InChI

InChI=1S/C29H34O10/c1-16-7-9-26-14-34-23(32)22-28(39-22)10-11-35-27(17(2)30,24(28)33)8-5-4-6-21(31)38-18-13-20(37-19(26)12-16)29(15-36-29)25(18,26)3/h4-6,8,12,18-20,22,24,33H,7,9-11,13-15H2,1-3H3/b6-4-,8-5-/t18-,19-,20-,22?,24?,25-,26-,27?,28?,29?/m1/s1

InChI Key

SJCPVUVBUQDGKN-RDSLEMPWSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(/C=C\C=C/C(=O)O[C@H]6[C@]3(C7(CO7)[C@@H](C6)O2)C)C(=O)C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C4C5(O4)CCOC(C5O)(C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isosatratoxin F is typically isolated from cultures of Stachybotrys chartarum. The fungus is grown on a suitable medium, such as rice, and the mycotoxins are extracted using organic solvents. The extracts are then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Stachybotrys chartarum under controlled conditions. The production process includes optimizing the growth medium, temperature, and humidity to maximize toxin yield. The mycotoxins are then extracted and purified using advanced chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

Isosatratoxin F undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reactions: These reactions often use reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Isosatratoxin F has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the chemical properties and reactions of trichothecenes.

    Biology: It is used to investigate the biological effects of mycotoxins on cells and organisms.

    Medicine: Research on this compound helps in understanding its toxicological effects and potential therapeutic applications.

    Industry: It is used in studies related to indoor air quality and mold contamination.

Mechanism of Action

Isosatratoxin F exerts its effects by inhibiting protein synthesis in eukaryotic cells. It accelerates the production of reactive oxygen species, which in turn mediates the induction of programmed cell death pathways. The compound targets ribosomes and disrupts their function, leading to cytotoxic effects .

Comparison with Similar Compounds

Structural Differences

Isosatratoxin F is a diastereomer of satratoxin F, differing at stereogenic centers C-12′ or C-6′. Key structural distinctions include:

  • Carbon shifts : C-13′ (208.6 ppm vs. 217.0 ppm in satratoxin F) and C-14′ (27.4 ppm vs. 29.7 ppm) .
  • Proton signals : H-15 (4.20 ppm vs. 3.38 ppm) and H-12′ (3.62 ppm vs. 4.24 ppm) .

Comparison with Other Macrocyclic Trichothecenes :

Compound Key Structural Features Source
This compound C-12′/C-6′ stereochemistry, intact macrocyclic ring S. chartarum
Satratoxin G Cyclic ester ring linking C-4 to C-15 S. chartarum, soft corals
Satratoxin H Additional hydroxylation at C-4′ S. chartarum, indoor environments
Roridin L2 Extended carbon chain at C-4, no C-15 substituent S. chartarum

Toxicity Profiles

Compound Cytotoxicity (μg/ml) Key Toxic Effects
This compound 80 (JS5106 strain) Apoptosis in olfactory neurons, pulmonary surfactant disruption
Satratoxin G 25 (JS5106 strain) Severe neurotoxicity, ribosome inhibition
Satratoxin H 8.5 (JS5106 strain) Hemorrhagic lung injury, immunosuppression
Roridin L2 Low activity Minimal in vitro/in vivo toxicity

This compound induces alveolar type II cell damage and disrupts pulmonary surfactant phospholipids (e.g., reduced disaturated phosphatidylcholine), similar to S. chartarum spores . Unlike Roridin L2, its intact macrocyclic structure enhances membrane permeability and ribosomal binding, amplifying toxicity .

Environmental Prevalence and Detection Challenges

Environmental Sources

  • Indoor environments : Prominent in water-damaged buildings, contributing to 30% of "sick building syndrome" cases .
  • Biological sources : Isolated from S. chartarum cultures and marine organisms (e.g., soft corals, sponges) .

Analytical Challenges

  • Isomer interference : Co-elutes with 12′-epi-satratoxin H and isosatratoxin H during chromatography, necessitating advanced MRM techniques for differentiation .
  • Matrix effects : Ion suppression (54.1–80.5%) complicates quantification in environmental samples .

Q & A

Q. Basic Research Focus

  • Cytotoxicity : MTT or Alamar Blue assays in A549 (lung epithelial) and RAW 264.7 (macrophage) cell lines.
  • Inflammatory response : ELISA for IL-6, TNF-α, and NF-κB activation in THP-1-derived macrophages.
  • Oxidative stress : DCFH-DA fluorescence to measure reactive oxygen species (ROS). Include controls for mycotoxin-specific inhibitors (e.g., N-acetylcysteine for ROS) .

How can computational modeling enhance understanding of this compound’s molecular interactions?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like ribosomal peptidyltransferase or surfactant-associated proteins. Molecular dynamics simulations (GROMACS) may reveal conformational changes in DSPC bilayers. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What evidence supports or refutes the hypothesis that this compound exacerbates pre-existing lung pathologies?

Advanced Research Focus
Co-exposure studies in murine models with induced asthma or fibrosis can assess synergistic effects. Histopathological analysis (H&E staining) and collagen deposition assays (Masson’s trichrome) quantify structural damage. Transcriptomic profiling (RNA-seq) of lung tissue may identify dysregulated pathways (e.g., TGF-β, Wnt/β-catenin) .

How should researchers address gaps in environmental detection methods for this compound?

Basic Research Focus
Current LC-MS/MS protocols lack sensitivity for trace amounts in air/water samples. Improvements include:

  • Sample pre-concentration : Solid-phase extraction (SPE) with C18 cartridges.
  • Derivatization : Trimethylsilylation to enhance MS ionization efficiency.
  • Validation : Spike-and-recovery experiments in environmental matrices (e.g., dust, HVAC filters) .

What ethical and safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Containment : Use BSL-2 facilities with HEPA-filtered biosafety cabinets.
  • Personal protective equipment (PPE) : N95 respirators, nitrile gloves, and disposable gowns.
  • Waste disposal : Autoclave contaminated materials at 121°C for 60 minutes.
  • Ethical review : Obtain IACUC approval for animal studies, emphasizing humane endpoints .

How can multi-omics approaches clarify this compound’s mechanisms of action?

Advanced Research Focus
Integrate transcriptomics, proteomics, and metabolomics data from exposed models. For example:

  • Transcriptomics : Identify upregulated genes (e.g., pro-inflammatory cytokines).
  • Proteomics : Quantify surfactant protein B (SP-B) degradation via Western blot.
  • Metabolomics : LC-MS profiling of BALF lipids to map phospholipid remodeling.
    Systems biology tools (e.g., Ingenuity Pathway Analysis) can link omics datasets to toxicity pathways .

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